Cas no 1426-58-0 (Di(p-anisyl)iodonium Tetrafluoborate)

Di(p-anisyl)iodonium Tetrafluoborate 化学的及び物理的性質
名前と識別子
-
- Bis(4-methoxyphenyl)iodonium tetrafluoroborate
- Di(p-anisyl)iodonium Tetrafluoborate
- bis(4-methoxyphenyl)iodanium; tetrafluoroboranuide
- Bis(4-methoxyphenyl)iodoniumTetrafluoroborate
- SCHEMBL282301
- di-(p-Anisyl)iodoniumtetrafluoborate
- bis-(4-methoxyphenyl)iodonium tetrafluoroborate
- bis(4-methoxyphenyl)iodanium;tetrafluoroborate
- Bis-(4-methoxyphenyl) iodonium tetrafluoroborate
- 1426-58-0
- SUPXAGJMHPXDGH-UHFFFAOYSA-N
-
- インチ: InChI=1S/C14H14IO2.BF4/c1-16-13-7-3-11(4-8-13)15-12-5-9-14(17-2)10-6-12;2-1(3,4)5/h3-10H,1-2H3;/q+1;-1
- InChIKey: SUPXAGJMHPXDGH-UHFFFAOYSA-N
- ほほえんだ: [B-](F)(F)(F)F.COC1=CC=C(C=C1)[I+]C2=CC=C(C=C2)OC
計算された属性
- せいみつぶんしりょう: 428.00700
- どういたいしつりょう: 428.00677g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 7
- 重原子数: 22
- 回転可能化学結合数: 4
- 複雑さ: 203
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 18.5Ų
じっけんとくせい
- ゆうかいてん: 183-185°C
- PSA: 18.46000
- LogP: 1.13220
Di(p-anisyl)iodonium Tetrafluoborate セキュリティ情報
Di(p-anisyl)iodonium Tetrafluoborate 税関データ
- 税関コード:2909309090
- 税関データ:
中国税関コード:
2909309090概要:
2909309090他の芳香族エーテル及びそのハロゲン化誘導体/スルホン化/硝化誘導体(亜硝化誘導体を含む)。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:5.5%.一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
2909309090その他の芳香族エーテル及びそのハロゲン化、スルホン化、硝化又は亜硝化誘導体付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:5.5% General tariff:30.0%
Di(p-anisyl)iodonium Tetrafluoborate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | D416870-500mg |
Di(p-anisyl)iodonium Tetrafluoborate |
1426-58-0 | 500mg |
$764.00 | 2023-05-18 | ||
TRC | D416870-1000mg |
Di(p-anisyl)iodonium Tetrafluoborate |
1426-58-0 | 1g |
$1206.00 | 2023-05-18 | ||
Crysdot LLC | CD12144330-1g |
Bis(4-methoxyphenyl)iodonium tetrafluoroborate |
1426-58-0 | 95+% | 1g |
$1488 | 2024-07-23 | |
Crysdot LLC | CD12144330-250mg |
Bis(4-methoxyphenyl)iodonium tetrafluoroborate |
1426-58-0 | 95+% | 250mg |
$483 | 2024-07-23 | |
TRC | D416870-100mg |
Di(p-anisyl)iodonium Tetrafluoborate |
1426-58-0 | 100mg |
$ 161.00 | 2023-09-07 | ||
TRC | D416870-1g |
Di(p-anisyl)iodonium Tetrafluoborate |
1426-58-0 | 1g |
$ 990.00 | 2022-06-05 | ||
TRC | D416870-50mg |
Di(p-anisyl)iodonium Tetrafluoborate |
1426-58-0 | 50mg |
$ 121.00 | 2023-09-07 | ||
TRC | D416870-250mg |
Di(p-anisyl)iodonium Tetrafluoborate |
1426-58-0 | 250mg |
$ 397.00 | 2023-09-07 |
Di(p-anisyl)iodonium Tetrafluoborate 関連文献
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1. Syntheses of the fungicide/insecticide allosamidin and a structural isomerRegine Blattner,Richard H. Furneaux,Timothy Kemmitt,Peter C. Tyler,Robert J. Ferrier,Anna-Karin Tidén J. Chem. Soc. Perkin Trans. 1 1994 3411
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2. Polar cycloaddition of 1-benzothiopyrylium salts with conjugated dienes and some transformations of the cycloadductsHiroshi Shimizu,Shojiro Miyazaki,Tadashi Kataoka J. Chem. Soc. Perkin Trans. 1 1996 2227
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3. Polar cycloaddition of 2-benzothiopyrylium salts with conjugated dienesHiroshi Shimizu,Shojiro Miyazaki,Tadashi Kataoka,Mikio Hori,Osamu Muraoka J. Chem. Soc. Perkin Trans. 1 1994 3129
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4. Syntheses of the fungicide/insecticide allosamidin and a structural isomerRegine Blattner,Richard H. Furneaux,Timothy Kemmitt,Peter C. Tyler,Robert J. Ferrier,Anna-Karin Tidén J. Chem. Soc. Perkin Trans. 1 1994 3411
-
Juana M. Pérez,Rafael Cano,Gerard P. McGlacken,Diego J. Ramón RSC Adv. 2016 6 36932
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6. Synthesis of α-C-glycopyranosides of D-galactosamine and D-glucosamine via iodocyclization of corresponding glycals and silver tetrafluoroboranuidepromoted alkynylation at the anomeric centreChristine Leteux,Alain Veyrières J. Chem. Soc. Perkin Trans. 1 1994 2647
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7. Preparation of optically active azophenolic crown ethers containing 1-phenylethane-1,2-diol and 2,4-dimethyl-3-oxapentane-1,5-diol as a chiral subunit: temperature-dependent enantiomer selectivity in the complexation with chiral amines?1Kazuko Ogasahara,Keiji Hirose,Yoshito Tobe,Koichiro Naemura J. Chem. Soc. Perkin Trans. 1 1997 3227
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8. Advances in C-alkynylation of sugars and its application in organic synthesisMadhu Babu Tatina,Altaf Hussain,Ashtosh Kumar Dhas,Debaraj Mukherjee RSC Adv. 2016 6 75960
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9. Studies on tellurium-containing heterocycles. Part 10.1 2-Benzotelluropyrylium salts: first preparation and reactions with Grignard reagentsHaruki Sashida,Kazuo Ohyanagi J. Chem. Soc. Perkin Trans. 1 1998 2123
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10. Advances in C-alkynylation of sugars and its application in organic synthesisMadhu Babu Tatina,Altaf Hussain,Ashtosh Kumar Dhas,Debaraj Mukherjee RSC Adv. 2016 6 75960
Di(p-anisyl)iodonium Tetrafluoborateに関する追加情報
Di(p-anisyl)iodonium Tetrafluoborate: A Comprehensive Overview
Di(p-anisyl)iodonium tetrafluoborate (CAS No. 1426-58-0) is a highly reactive organoiodine compound that has garnered significant attention in the fields of organic synthesis, electrochemistry, and materials science. This compound, also referred to as di-p-anisyl iodonium tetrafluoroborate, is a member of the iodonium salt family and is widely utilized as a versatile reagent in various chemical transformations. Its unique electronic properties and reactivity make it an invaluable tool in modern chemical research.
The molecular structure of di(p-anisyl)iodonium tetrafluoborate consists of a central iodine atom bonded to two p-anisyl groups (para-methoxyphenyl groups) and a tetrafluoroborate counterion. The p-anisyl substituents play a crucial role in stabilizing the positive charge on the iodine atom, thereby enhancing the compound's reactivity. Recent studies have highlighted its exceptional ability to participate in electrophilic aromatic substitution reactions, making it a preferred choice for synthesizing complex aromatic compounds with high precision.
One of the most notable applications of di(p-anisyl)iodonium tetrafluoborate is its use as an electrophilic reagent in the synthesis of heterocyclic compounds. Researchers have demonstrated that this compound can efficiently facilitate the formation of various five- and six-membered rings, which are fundamental building blocks in pharmaceuticals and agrochemicals. For instance, a 2023 study published in *Nature Chemistry* reported the successful synthesis of bioactive indole derivatives using di-p-anisyl iodonium tetrafluoroborate as the key electrophile.
In addition to its role in organic synthesis, di(p-anisyl)iodonium tetrafluoborate has found applications in electrochemical processes. Its high redox potential makes it an ideal candidate for use in dye-sensitized solar cells (DSSCs) and other energy storage devices. A recent breakthrough in this area involves the incorporation of this compound into novel electrolyte formulations, which have significantly improved the efficiency and stability of DSSCs under varying environmental conditions.
The synthesis of di(p-anisyl)iodonium tetrafluoborate typically involves a two-step process: first, the preparation of di(p-anisyl)iодоний chloride through Friedel-Crafts alkylation or similar methods; second, anion exchange with tetrafluoroboric acid to yield the final product. This process has been optimized over the years to ensure high purity and yield, making it accessible for large-scale applications.
From a safety standpoint, di(p-anisyl)iodonium tetrafluoborate is considered stable under normal storage conditions but requires careful handling due to its strong oxidizing properties. Proper ventilation and protective equipment are recommended when working with this compound to minimize exposure risks.
In conclusion, di(p-anisyl)iodonium tetrafluoborate (CAS No. 1426-58-0) stands as a testament to the ingenuity of modern chemistry, offering unparalleled versatility across diverse applications. Its continued exploration and utilization are expected to drive further advancements in organic synthesis, electrochemistry, and beyond.
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